N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S2/c1-17(23,16-10-12-6-2-4-8-14(12)27-16)11-22-28(24,25)15-9-5-3-7-13(15)26-18(19,20)21/h2-10,22-23H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFBPOZNKLNMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide, a compound featuring a benzo[b]thiophene moiety, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H25N3O4S
- Molecular Weight : 393.49 g/mol
- IUPAC Name : N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-morpholinoethyl)benzenesulfonamide
This compound is characterized by the presence of trifluoromethoxy and benzo[b]thiophene groups, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. A study highlighted that compounds derived from this scaffold demonstrate activity against various bacterial strains, suggesting potential as antibacterial agents . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Properties
Benzo[b]thiophene derivatives have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms such as mitochondrial dysfunction and oxidative stress . For instance, thiosemicarbazone analogues derived from similar structures have been reported to inhibit cell invasion and exhibit low cytotoxicity towards normal cells while effectively reducing tumor growth in animal models .
Anti-inflammatory Effects
The anti-inflammatory properties of benzo[b]thiophene derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests a potential role in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cathepsin L, which is involved in cancer metastasis .
- Induction of Apoptosis : By disrupting mitochondrial membrane potential, the compound can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : It may scavenge free radicals, thereby reducing oxidative stress and inflammation.
Case Studies and Research Findings
- Antimicrobial Study :
- Anticancer Efficacy :
- Anti-inflammatory Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Similarities :
- Benzo[b]thiophene Core : Present in compounds from , and 10, this heterocycle is critical for π-π stacking and hydrophobic interactions in biological systems .
- Trifluoromethoxy Group: A common substituent in sulfonamide derivatives (e.g., and ), known to improve lipophilicity and resistance to oxidative metabolism .
- Sulfonamide Linkage : Found in all referenced compounds, this group enhances binding to target proteins via hydrogen bonding and electrostatic interactions.
Key Differences :
- employs an ethoxyethyl linker, increasing flexibility but reducing hydrogen-bonding capacity . features an ethenyl linker, rigidifying the structure and altering conjugation .
- Substituent Variations :
Spectroscopic and Analytical Data
Pharmacological and Physicochemical Properties
- Solubility : The 2-hydroxypropyl group in the target compound likely improves aqueous solubility compared to the ethoxyethyl linker in or the ethenyl group in .
- Metabolic Stability : The trifluoromethoxy group in all compounds resists metabolic degradation, but the dimethylsilyl groups in may introduce new metabolic pathways .
- Target Binding : Benzo[b]thiophene derivatives () show enhanced affinity for enzymes or receptors involving aromatic pockets, whereas cyclohexyl-containing analogs () may target hydrophobic domains .
Preparation Methods
Cyclization Routes for Benzo[b]thiophene Core Formation
The benzo[b]thiophene scaffold is typically synthesized via cyclization of o-mercaptocinnamic acid derivatives or arylthiomethyl ketones. A prominent method involves the base-catalyzed condensation of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in dimethyl sulfoxide (DMSO) and triethylamine, yielding ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (85–90% yield). This route, adapted from Fedi et al., leverages nucleophilic aromatic substitution, where the thiolate anion attacks the aldehyde’s electrophilic carbon, followed by intramolecular cyclization. Alternative approaches include acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals, though this method is limited to 2-arylbenzo[b]thiophenes.
For the target compound, functionalization at the 2-position is critical. Ethyl benzo[b]thiophene-2-carboxylate intermediates are hydrolyzed to carboxylic acids using aqueous sodium hydroxide in ethanol, achieving near-quantitative conversion. Subsequent coupling with tert-butyl carbazate via N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane yields tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (88% yield). Deprotection of the tert-butyl group under acidic conditions generates the hydrazine intermediate, which can be further modified to introduce the hydroxypropylamine side chain.
Functionalization at the 2-Position
Introducing the 2-hydroxypropyl group necessitates reductive amination or nucleophilic substitution. In a representative procedure, benzo[b]thiophene-2-carboxylic acid is converted to its corresponding acylhydrazine, which undergoes reduction with sodium borohydride or lithium aluminum hydride to yield 2-(benzo[b]thiophen-2-yl)ethanol. Oxidation of the alcohol to a ketone, followed by reductive amination with ammonium acetate and sodium cyanoborohydride, provides the 2-hydroxypropylamine moiety. This stepwise approach minimizes side reactions and ensures regiochemical fidelity.
Preparation of 2-(Trifluoromethoxy)benzenesulfonamide
Sulfonation and Chlorination of Benzene Derivatives
The 2-(trifluoromethoxy)benzenesulfonamide component is synthesized from 2-(trifluoromethoxy)aniline via diazotization and sulfonation. Treatment of the aniline with sulfuric acid and sodium nitrite at 0–5°C generates the diazonium salt, which is reacted with sulfur dioxide in the presence of copper(II) chloride to yield 2-(trifluoromethoxy)benzenesulfonic acid. Chlorination using phosphorus pentachloride (PCl5) converts the sulfonic acid to the sulfonyl chloride (75–80% yield), a key electrophile for subsequent sulfonamide formation.
Sulfonamide Formation via Nucleophilic Substitution
Reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with amines is the most direct route to sulfonamides. In a metal-free approach, N-hydroxy sulfonamide intermediates are treated with iodine and tert-butyl hydroperoxide (TBHP) in 2-methyltetrahydrofuran (2-MeTHF), cleaving the S–N bond to generate sulfonamides in 50–70% yield. This method avoids transition metals and utilizes eco-friendly solvents, aligning with green chemistry principles. Alternatively, traditional sulfonylation in acetonitrile or N,N-dimethylformamide (DMF) with triethylamine as a base achieves higher yields (80–85%) but requires stoichiometric metal catalysts.
Coupling Strategies for Final Assembly
Stepwise Coupling of Components
The final assembly involves conjugating the 2-hydroxypropylamine-linked benzo[b]thiophene with 2-(trifluoromethoxy)benzenesulfonamide. In a two-step procedure, the amine is first sulfonylated with 2-(trifluoromethoxy)benzenesulfonyl chloride in DMF using pyridine as a base (70–75% yield). Subsequent purification via silica gel chromatography removes unreacted sulfonyl chloride and byproducts.
One-Pot Synthesis Approaches
Recent advances enable one-pot synthesis by combining the amine, sulfonyl chloride, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This method reduces purification steps and improves overall yield (80–85%), though it requires precise stoichiometric control to prevent di-sulfonylation.
Optimization and Yield Considerations
Yield optimization hinges on solvent choice, catalyst loading, and reaction time. For instance, substituting DMF with 2-MeTHF in sulfonamide formation improves environmental compatibility but reduces yield by 10–15%. Similarly, increasing the equivalence of sulfonyl chloride from 1.0 to 1.2 in the final coupling step enhances conversion but necessitates additional purification.
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide in laboratory settings?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the benzo[b]thiophene core via Friedel-Crafts acylation or Gewald reaction for thiophene derivatives .
- Step 2: Introduction of the hydroxypropyl group via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., N₂) .
- Step 3: Sulfonamide coupling using 2-(trifluoromethoxy)benzenesulfonyl chloride in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.89 ppm for sulfonamide protons) and hydroxypropyl stereochemistry .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 489.0758 [M+H]⁺) .
- X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the hydroxypropyl group .
Intermediate: How do reaction conditions (temperature, catalysts) influence the yield of the sulfonamide coupling step?
Methodological Answer:
- Temperature: Reactions at 0–5°C minimize side reactions (e.g., sulfonyl chloride hydrolysis) .
- Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems but may degrade acid-sensitive groups .
- Solvent Choice: Polar aprotic solvents (DMF, THF) improve sulfonamide nucleophilicity but require rigorous drying to avoid hydrolysis .
Advanced: How can density-functional theory (DFT) predict the electronic properties of the trifluoromethoxy group?
Methodological Answer:
- Functional Selection: Hybrid functionals (e.g., B3LYP ) with exact-exchange corrections model electron-deficient trifluoromethoxy groups accurately.
- Charge Distribution: Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects on the benzene ring, directing electrophilic attacks to meta positions .
- Solvent Effects: COSMO-RS simulations in chloroform or DMSO predict solubility and aggregation behavior .
Advanced: What mechanistic insights explain this compound’s potential anti-inflammatory activity?
Methodological Answer:
- Target Interaction: Molecular docking studies suggest binding to cyclooxygenase-2 (COX-2) via hydrogen bonding between the sulfonamide group and Arg120/His90 residues .
- Metabolic Stability: The trifluoromethoxy group resists oxidative metabolism by cytochrome P450 enzymes, enhancing bioavailability .
- In Vitro Assays: IL-6 suppression in LPS-stimulated macrophages (IC₅₀ < 1 µM) correlates with NF-κB pathway inhibition .
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 50%)?
Methodological Answer:
- Variable Control: Compare purity of starting materials (e.g., benzo[b]thiophene-2-carboxylic acid ≥98% by HPLC) .
- Reaction Monitoring: Use in-situ IR spectroscopy to track sulfonamide formation and optimize reaction time .
- Side Product Analysis: LC-MS identifies hydrolysis byproducts (e.g., sulfonic acids) when moisture is present .
Intermediate: What purification strategies are optimal for isolating the final product?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers .
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity, confirmed by melting point consistency .
- Troubleshooting: Amorphous precipitates indicate impurities; repurify via silica gel flash chromatography .
Advanced: How does this compound compare structurally and functionally to N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide?
Methodological Answer:
- Structural Differences: Replacement of benzo[b]thiophen-2-yl with thiophen-3-yl reduces π-π stacking efficiency (ΔTₘ = 15°C in DSC) .
- Biological Activity: The benzo[b]thiophene derivative shows 3-fold higher COX-2 selectivity due to enhanced hydrophobic interactions .
- Synthetic Complexity: Additional hydroxypropyl group introduces a chiral center, requiring asymmetric catalysis (e.g., Jacobsen’s catalyst) .
Intermediate: What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the sulfonamide bond in humid conditions (t₁/₂ = 14 days at 40°C/75% RH) .
- Stabilization: Store under argon at -20°C in amber vials with desiccants (silica gel).
- Analytical Monitoring: Periodic HPLC checks for degradation peaks (Rt = 3.2 min for sulfonic acid byproduct) .
Advanced: What role does the trifluoromethoxy group play in directing electrophilic aromatic substitution (EAS)?
Methodological Answer:
- Electronic Effects: The -OCF₃ group is strongly electron-withdrawing (-I effect), deactivating the benzene ring and directing EAS to the meta position .
- Computational Validation: Fukui function analysis (DFT) identifies C-4 as the most nucleophilic site after -OCF₃ substitution .
- Experimental Confirmation: Nitration reactions yield 4-nitro derivatives exclusively, confirmed by NOESY correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
